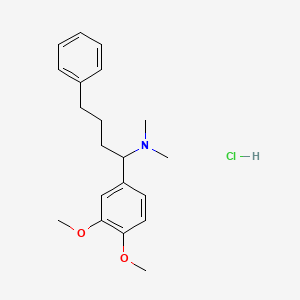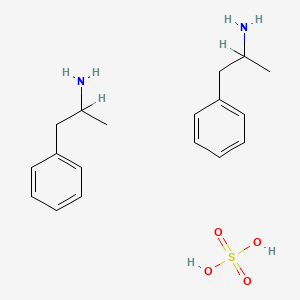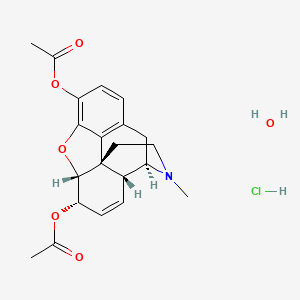
Heroin hydrochloride monohydrate
概要
説明
Heroin hydrochloride monohydrate, also known as 3,6-diacetylmorphine hydrochloride monohydrate, is a crystalline form of heroin. It is a semi-synthetic opioid derived from morphine, a natural substance extracted from the seed pod of the opium poppy plant. This compound is known for its potent analgesic properties and is classified as a Schedule I controlled substance due to its high potential for abuse and addiction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of heroin hydrochloride monohydrate typically involves the acetylation of morphine. The process begins with the extraction of morphine from opium. Morphine is then reacted with acetic anhydride under controlled heating conditions to produce diacetylmorphine (heroin). The reaction is as follows:
Morphine+Acetic Anhydride→Diacetylmorphine (Heroin)+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of this compound involves further purification steps. The crude heroin is dissolved in hydrochloric acid, and the solution is filtered to remove impurities. The filtrate is then evaporated to yield heroin hydrochloride, which is subsequently crystallized to form this compound .
化学反応の分析
Types of Reactions: Heroin hydrochloride monohydrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, heroin hydrochloride can hydrolyze to form 6-monoacetylmorphine and morphine.
Oxidation: Heroin can be oxidized to form various degradation products.
Substitution: The acetyl groups in heroin can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of heroin.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydroxide can be used for substitution reactions.
Major Products Formed:
Hydrolysis: 6-monoacetylmorphine and morphine.
Oxidation: Various degradation products, including quinones and other oxidized derivatives.
科学的研究の応用
Heroin hydrochloride monohydrate has been studied extensively in various scientific fields:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of heroin in forensic samples.
Biology: Research on heroin’s effects on the brain and nervous system helps in understanding addiction mechanisms.
Medicine: Although not used therapeutically due to its high abuse potential, studies on heroin contribute to the development of better pain management drugs.
Industry: this compound is used in the development of detection methods for narcotics, including nuclear quadrupole resonance spectroscopy
作用機序
Heroin hydrochloride monohydrate exerts its effects by binding to and activating mu-opioid receptors (MORs) in the brain. Upon administration, heroin is rapidly metabolized to 6-monoacetylmorphine and morphine, which then bind to MORs. This binding triggers a cascade of events leading to the inhibition of neurotransmitter release, resulting in analgesia, euphoria, and sedation. The molecular targets include G-protein coupled receptors (GPCRs), which play a crucial role in the drug’s effects .
類似化合物との比較
Heroin hydrochloride monohydrate is similar to other opioid compounds, such as:
Morphine: The parent compound from which heroin is synthesized. Morphine has a lower potency and slower onset of action compared to heroin.
Codeine: Another opioid derived from morphine, used primarily as a cough suppressant and pain reliever. It is less potent than both morphine and heroin.
Oxycodone: A semi-synthetic opioid used for pain management. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetics.
Uniqueness: this compound is unique due to its rapid onset of action and high potency. Its ability to cross the blood-brain barrier more efficiently than morphine contributes to its intense effects and high potential for abuse .
特性
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5.ClH.H2O/c1-11(23)25-16-6-4-13-10-15-14-5-7-17(26-12(2)24)20-21(14,8-9-22(15)3)18(13)19(16)27-20;;/h4-7,14-15,17,20H,8-10H2,1-3H3;1H;1H2/t14-,15+,17-,20-,21-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHOCRVNZZBATK-NRXBBNKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3C.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3C.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735793 | |
| Record name | Diacetylmorphine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5893-91-4 | |
| Record name | Heroin hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005893914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetylmorphine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heroin hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMORPHINE HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03NIQ3Y7W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


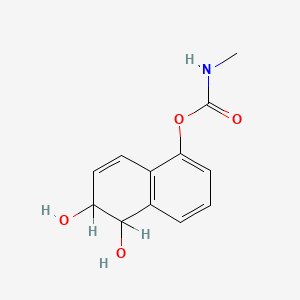

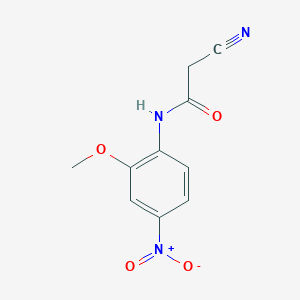



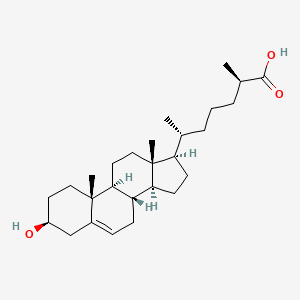
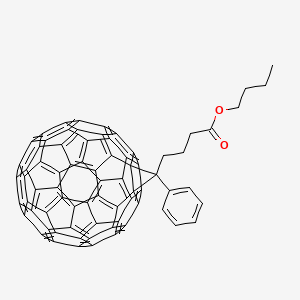
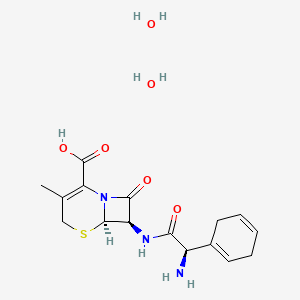


![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)
